molecular formula C13H12F3N3OS B6002717 1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No. B6002717
M. Wt: 315.32 g/mol
InChI Key: HKRHIGGFSRYYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, also known as MTPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTTP is a member of the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

MTTP exerts its effects by inhibiting the activity of COX-2, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their overproduction is associated with various diseases, including cancer. MTTP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MTTP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. MTTP has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MTTP has been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MTTP has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily verified through chromatography. MTTP has also been shown to have low toxicity, making it safe for use in lab experiments. However, MTTP has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of MTTP is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on MTTP. One potential direction is to explore its potential as a cancer treatment. MTTP has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Further studies are needed to determine its efficacy and safety in humans. Another potential direction is to investigate its potential as an anti-inflammatory and analgesic agent. MTTP has been shown to inhibit the activity of COX-2, making it a potential candidate for the treatment of inflammatory and painful conditions. Further studies are needed to determine its efficacy and safety in humans. Additionally, further studies are needed to understand the mechanism of action of MTTP and its potential side effects.

Synthesis Methods

MTTP can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazole with 2-(methylthio)aniline followed by N-methylation with methyl iodide. The resulting product is then subjected to carboxylic acid formation with the help of a coupling reagent. The final compound is obtained after purification and isolation through chromatography.

Scientific Research Applications

MTTP has been a subject of interest in scientific research due to its potential applications in the field of medicine. It has shown promising results in various studies, including anti-inflammatory, anti-cancer, and analgesic effects. MTTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. MTTP has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

1-methyl-N-(2-methylsulfanylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-19-11(13(14,15)16)7-9(18-19)12(20)17-8-5-3-4-6-10(8)21-2/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRHIGGFSRYYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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